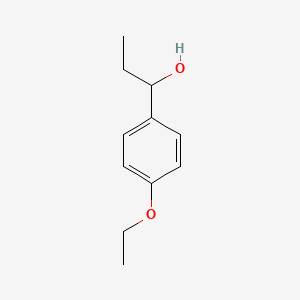

1-(4-ETHOXYPHENYL)-1-PROPANOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTFSJALTYYMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626105 | |

| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-88-4 | |

| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-ETHOXYPHENYL)-1-PROPANOL (CAS No. 1031927-88-4)

This guide provides a comprehensive technical overview of 1-(4-ethoxyphenyl)-1-propanol, a versatile secondary alcohol with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic alcohol distinguished by a central propanol chain attached to a para-substituted ethoxyphenyl ring. Its unique structural features, combining a reactive hydroxyl group with a modifiable aromatic system, make it a valuable building block in medicinal chemistry and material science.

CAS Number: 1031927-88-4[1][2]

Molecular Formula: C₁₁H₁₆O₂[1]

Molecular Weight: 180.24 g/mol [1]

| Property | Value | Source |

| Melting Point | 24-26 °C | ChemBK |

| Boiling Point | 225-230 °C | ChemBK |

| XLogP3-AA | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Solubility | Soluble in ethanol and dimethyl ketone. | ChemBK |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several well-established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and highly effective routes are the Grignard reaction and the reduction of a corresponding ketone.

Grignard Reaction: Building the Carbon Skeleton

The Grignard reaction is a powerful C-C bond-forming methodology that is well-suited for the synthesis of secondary alcohols.[3] In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon.

For the synthesis of this compound, the logical disconnection points to 4-ethoxyphenylmagnesium bromide and propanal as the key synthons.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

-

Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromo-1-ethoxybenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed. The successful formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium metal.

-

Step 2: Reaction with Propanal. The flask containing the freshly prepared 4-ethoxyphenylmagnesium bromide is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Ketone Reduction: A Functional Group Interconversion

An alternative and often high-yielding approach is the reduction of the corresponding ketone, 4-ethoxypropiophenone. This method is particularly advantageous if the ketone precursor is readily available. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.[4]

Caption: Reduction of 4-ethoxypropiophenone to this compound.

Experimental Protocol: Sodium Borohydride Reduction

-

Step 1: Reaction Setup. 4-Ethoxypropiophenone is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Step 2: Addition of Reducing Agent. Sodium borohydride is added portion-wise to the cooled solution of the ketone. The addition is controlled to maintain the reaction temperature below 15 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Step 3: Quenching and Work-up. Once the reaction is complete (as indicated by TLC), the reaction is carefully quenched by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

-

Step 4: Extraction and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography or vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the benzylic proton, the methylene protons of the propyl chain, and the terminal methyl protons. The benzylic proton (CH-OH) will appear as a triplet, coupled to the adjacent methylene group.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the two distinct aromatic carbons of the para-substituted ring, the benzylic carbon, and the carbons of the ethoxy and propyl groups. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The gas chromatogram will indicate the retention time of the compound, while the mass spectrum will show the molecular ion peak (m/z = 180.24) and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound.[7]

Predicted Key Fragments in the Mass Spectrum:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [M - C₂H₅]⁺ | Loss of the ethyl group from the propanol side chain |

| 137 | [M - C₃H₇O]⁺ | Alpha-cleavage with loss of the propanol side chain |

| 109 | [C₇H₉O]⁺ | Further fragmentation of the ethoxyphenyl moiety |

Applications in Drug Discovery and Organic Synthesis

The dual functionality of this compound, possessing both a secondary alcohol and an ethoxy-substituted phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.[7]

-

Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of novel drug candidates.[7] For instance, similar phenylpropanol structures are found in compounds investigated for their neuroprotective properties. Its structural motifs are present in various advanced chemical entities. The related compound, naftopidil, used for the treatment of benign prostatic hyperplasia, features a similar structural core, highlighting the relevance of this class of compounds in medicinal chemistry.[8][9]

-

Precursor for Chiral Ligands: The chiral nature of this compound (existing as a racemic mixture of R and S enantiomers) makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis.[10][11] Resolution of the enantiomers can provide access to enantiopure building blocks for the development of catalysts that can control the stereochemical outcome of chemical reactions.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, information from related compounds suggests the following guidelines.

GHS Hazard Classification (Predicted based on similar compounds):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13] Do not dispose of down the drain.

References

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. (URL: [Link])

-

1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem. (URL: [Link])

-

1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. (URL: [Link])

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (URL: [Link])

-

Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions - NIH. (URL: [Link])

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

-

Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - ResearchGate. (URL: [Link])

-

13C NMR of 1-Propanol. (URL: [Link])

-

Page 1 of 8 CHEM 100L Lab 3: Grignard Addition Purpose - Chemistry Connected. (URL: [Link])

-

1-Propanone, 1-(4-methoxyphenyl)- - the NIST WebBook. (URL: [Link])

-

Practical Path to P-Chiral Ligands - ChemistryViews. (URL: [Link])

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (URL: [Link])

-

Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy - SciELO. (URL: [Link])

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

- US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google P

-

Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - Scite.ai. (URL: [Link])

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (URL: [Link])

-

-

Grignard Reaction - Web Pages. (URL: [Link])

-

-

Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (URL: [Link])

-

Chiral Ligand Design - The Dong Group. (URL: [Link])

-

Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries - epa nepis. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL: [Link])

-

Synthesis of a key intermediate for preparation of 4,5-didehydro prostaglandins containing an allenyl side-chain group via two-component coupling process. Synthesis of enprostil - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (URL: [Link])

-

Environmental - Regulations.gov. (URL: [Link])

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: [Link])

-

How to Safely Dispose of Propanol - Lab Alley. (URL: [Link])

-

Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (URL: [Link])

Sources

- 1. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. This compound | 1031927-88-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryviews.org [chemistryviews.org]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. laballey.com [laballey.com]

- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]

1-(4-ETHOXYPHENYL)-1-PROPANOL molecular weight

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-1-propanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, explore robust synthesis and characterization methodologies, and discuss its strategic importance as a building block for advanced chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1031927-88-4) is an organic compound featuring a secondary alcohol group attached to a propyl chain and an ethoxy-substituted phenyl ring.[1] This dual functionality is the cornerstone of its synthetic utility, offering two distinct reactive sites for chemical modification.[1] Its molecular structure allows it to serve as a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries.[1][2]

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Molecular Weight | 180.24 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3][4][5] |

| CAS Number | 1031927-88-4 | [1][3][4][5] |

| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 24-26°C | [1][2] |

| Boiling Point | 225-230°C | [1][2] |

| Solubility | Soluble in ethanol and dimethyl ketone | [1][2] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Strategic Synthesis: Catalytic Hydrogenation

While several synthetic routes exist, including Grignard reactions, the catalytic hydrogenation of 4-ethoxypropiophenone stands out for its efficiency and high yield.[1] This method is preferred in many applications due to its relatively clean reaction profile and the availability of the starting ketone.

Causality of Experimental Design: The choice of a catalyst is paramount for the success of this reduction. Raney nickel is a highly effective and cost-efficient catalyst for the hydrogenation of ketones to secondary alcohols.[1] The reaction is typically run under a hydrogen atmosphere at elevated pressure and temperature to ensure a sufficient reaction rate. The solvent, often an alcohol like ethanol, is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

Experimental Workflow: Synthesis via Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

-

Reactor Charging: In a suitable pressure reactor, dissolve 4-ethoxypropiophenone (1 equivalent) in ethanol (10-15 volumes).

-

Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, carefully add Raney nickel (5-10% by weight of the substrate).

-

Hydrogenation Reaction: Seal the reactor. Purge with hydrogen gas, then pressurize to 3-5 bar. Begin stirring and heat the mixture to 60-100°C.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Progress can be confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of small aliquots.

-

Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Note: Raney nickel is pyrophoric and must be handled with care, typically kept wet with solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear or pale yellow liquid.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. This self-validating system confirms the structure and quantifies any impurities, which is a critical requirement for its use in sensitive applications like drug development.

Analytical Workflow for Product Validation

Caption: Standard analytical workflow for quality control.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound. A similar approach can be used for related phenylpropanone compounds.[6]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Run:

-

Equilibrate the column with an initial mobile phase composition (e.g., 60% A, 40% B) for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a gradient elution, for example:

-

0-15 min: Increase from 40% B to 95% B.

-

15-20 min: Hold at 95% B.

-

20-21 min: Return to 40% B.

-

21-25 min: Re-equilibrate at 40% B.

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main product peak by the total area of all peaks (Area % method).

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. Its structural motifs are present in numerous biologically active compounds.[1]

-

Scaffold for Drug Candidates: The phenylpropanol structure is a key component in various therapeutic areas. Derivatives have been explored for their potential as neuroprotective agents.[1] The secondary alcohol can be oxidized to a ketone, reduced to an alkane, or used as a handle for esterification to create prodrugs, which can improve a drug's pharmacokinetic profile.[1][7]

-

Chiral Synthesis: The hydroxyl-bearing carbon is a chiral center. Separation of the enantiomers or asymmetric synthesis can produce stereospecific building blocks, which is crucial in modern drug development where single-enantiomer drugs are often preferred for their higher selectivity and reduced side effects.

-

Functional Group Interconversion: The ethoxy group on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups and the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed.[2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.[2]

-

Avoid direct contact with skin and eyes.[2]

Conclusion

This compound is a compound of significant utility, defined by its molecular weight of 180.24 g/mol and its adaptable chemical structure. Its straightforward synthesis and the strategic importance of its functional groups make it a valuable asset for chemists in both academic research and the pharmaceutical industry. The robust analytical methods available for its characterization ensure high quality and reproducibility, paving the way for its successful application in the synthesis of novel and complex molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572354, 1-(4-Ethoxyphenyl)-2-propanol. Available at: [Link]

-

ChemBK (2024). This compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Available at: [Link]

-

SIELC Technologies (2018). 1-Propanone, 1-(4-methoxyphenyl)-. Available at: [Link]

- Google Patents (2016). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

- Google Patents (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Natural Products Magnetic Resonance Database (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Available at: [Link]

-

Lab Alley (n.d.). Propanol Uses & Benefits. Available at: [Link]

-

MDPI (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Available at: [Link]

-

FAO (1981). PROPAN-1-OL. Available at: [Link]

-

Taylor & Francis (n.d.). 1 propanol – Knowledge and References. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2022). Pro-Drug Development. Available at: [Link]

Sources

- 1. This compound | 1031927-88-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 1031927-88-4|1-(4-Ethoxyphenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 7. ijpsjournal.com [ijpsjournal.com]

1-(4-ETHOXYPHENYL)-1-PROPANOL physical properties

Topic: 1-(4-ETHOXYPHENYL)-1-PROPANOL: TECHNICAL PROFILING & CHARACTERIZATION Content Type: Technical Monograph / Application Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers.

Introduction & Core Relevance

This compound (CAS 1031927-88-4) is a secondary benzylic alcohol serving as a versatile chiral building block in the synthesis of agrochemicals (e.g., pyrethroid ether precursors) and pharmaceutical intermediates. Structurally, it features a para-ethoxy benzene ring attached to a propyl chain carrying a hydroxyl group at the benzylic position (C1).

Its physicochemical profile is defined by its borderline phase behavior—existing as a low-melting solid or viscous liquid at varying ambient temperatures (MP: 24–26°C). This specific property necessitates precise temperature control during handling and purification to prevent unexpected solidification in transfer lines or crystallization during filtration.

Chemical Identification & Structural Descriptors

| Descriptor | Value / String |

| IUPAC Name | 1-(4-Ethoxyphenyl)propan-1-ol |

| Common Synonyms | |

| CAS Registry Number | 1031927-88-4 |

| Molecular Formula | |

| Molecular Weight | 180.24 g/mol |

| SMILES | CCC(O)c1ccc(OCC)cc1 |

| InChI Key | BJTFSJALTYYMKU-UHFFFAOYSA-N |

| Chirality | Contains 1 stereocenter at C1.[1][2][3][4][5][6][7] Typically supplied as a racemate unless specified. |

Physical & Thermodynamic Properties[6][8]

The following data aggregates experimental observations with high-confidence predictive models essential for process design.

Phase & Transport Properties

| Property | Value | Technical Context |

| Physical State | Low-melting solid / Liquid | Critical: MP is 24–26°C [1].[7] Material may supercool and remain liquid at RT, or crystallize unexpectedly. |

| Boiling Point | 225–230°C (at 760 mmHg) | High boiling point requires high-vacuum distillation (<1 mmHg) for purification to avoid thermal degradation. |

| Density | ~1.015 g/cm³ (Predicted) | Slightly denser than water; organic layer separation requires careful interface detection. |

| Refractive Index | Useful for quick purity checks of the distillate. |

Solubility & Partitioning

| Parameter | Value | Implication |

| Lipophilicity (LogP) | 2.3 (Predicted) | Moderate lipophilicity. Permeable to cell membranes; suitable for CNS-active drug scaffolds. |

| Solubility | High: EtOH, DCM, AcetoneLow: Water | Extraction protocols should utilize Dichloromethane (DCM) or Ethyl Acetate. |

| pKa | ~14.6 (Alcoholic OH) | Weakly acidic. Deprotonation requires strong bases (NaH, |

Synthesis & Reaction Logic

The most robust route to this compound is the hydride reduction of its ketone precursor, 4'-ethoxypropiophenone (CAS 35031-72-2). This method is preferred over Grignard additions due to higher atom economy and safer operational parameters.

Protocol: Sodium Borohydride Reduction

-

Reagents: 4'-Ethoxypropiophenone (1.0 eq), NaBH

(0.6 eq), Methanol (Solvent). -

Procedure:

-

Dissolve ketone in MeOH (0.5 M concentration). Cool to 0°C.

-

Add NaBH

portion-wise to control hydrogen evolution. -

Stir at 0°C

RT for 2 hours. Monitor by TLC (SiO -

Quench: Add sat. NH

Cl solution dropwise. -

Workup: Evaporate MeOH. Extract residue with DCM.[8] Wash with brine, dry over MgSO

. -

Purification: Vacuum distillation or recrystallization from Hexanes (if solid).

-

Reaction Pathway Diagram

Figure 1: Reductive synthesis pathway showing the critical hydrolysis step and potential dehydration risk under acidic conditions.

Analytical Characterization (Self-Validating Markers)

To confirm identity and purity, the following spectral signatures must be observed. These values are derived from structure-activity relationships of the 4-alkoxybenzyl alcohol class [2, 3].

Nuclear Magnetic Resonance ( H-NMR, 400 MHz, CDCl )

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.25 – 7.30 | Doublet ( | 2H | Ortho to alkyl chain (deshielded). |

| Aromatic | 6.85 – 6.90 | Doublet ( | 2H | Ortho to ethoxy (shielded by resonance). |

| Benzylic | 4.50 – 4.55 | Triplet ( | 1H | Chiral center proton ( |

| Ethoxy | 4.02 | Quartet ( | 2H | |

| Propyl | 1.70 – 1.85 | Multiplet | 2H | |

| Ethoxy | 1.40 | Triplet ( | 3H | |

| Propyl | 0.90 | Triplet ( | 3H | Terminal methyl ( |

Infrared Spectroscopy (FT-IR)

-

3350–3450 cm

: Broad O-H stretch (Intermolecular H-bonding). -

1240–1250 cm

: Strong C-O-C asymmetric stretch (Aryl ether). -

1030–1050 cm

: C-O stretch (Secondary alcohol).

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 180.[7] -

Base Peak: m/z 151 (Loss of ethyl group from propyl chain,

-cleavage). -

Dehydration Peak: m/z 162 (Loss of water,

).

Safety & Handling

-

GHS Classification:

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation to the ketone upon prolonged air exposure.

-

-

Handling Precaution: Due to the melting point (24–26°C), the compound may solidify in pipettes. Warm gently to 30°C before dispensing.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]5]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanol (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[5][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-3-methoxybenzyl alcohol | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenemethanol, alpha-(ethoxymethyl)- | C10H14O2 | CID 90768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1031927-88-4 | Benchchem [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-ETHOXYPHENYL)-1-PROPANOL synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-1-propanol

Introduction

This compound is a secondary alcohol featuring a phenylpropanol backbone, a structural motif found in various biologically active molecules and pharmaceutical intermediates.[1][2] Its dual functionality, comprising a reactive hydroxyl group and an ethoxy-substituted aromatic ring, makes it a versatile precursor for more complex molecular architectures.[1] This guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful, scalable synthesis. The two primary pathways discussed are the direct carbon-carbon bond formation via Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | [3] |

| CAS Number | 1031927-88-4 | [1][4] |

| Molecular Formula | C₁₁H₁₆O₂ | [3][5] |

| Molecular Weight | 180.24 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | 24-26 °C | [1][5] |

| Boiling Point | 225-230 °C | [1][5] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl ketone. | [1][5] |

| pKa | 14.61 ± 0.20 (Predicted) | [5] |

Core Synthesis Pathways: A Comparative Analysis

The selection of a synthetic route is a critical decision driven by factors such as precursor availability, desired yield, scalability, cost, and safety. Here, we dissect the two most prevalent and logical pathways to this compound.

Pathway 1: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[6][7][8] This pathway offers a direct and convergent approach to the target alcohol. Two mechanistically similar options exist:

-

Route A: Reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide.

-

Route B: Reaction of propanal with 4-ethoxyphenylmagnesium bromide.

Route A is often preferred due to the greater stability and commercial availability of 4-ethoxybenzaldehyde compared to propanal, which is volatile and prone to self-condensation.

Mechanism & Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[6] The resulting magnesium alkoxide intermediate is a stable complex. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol.[6] Ether-based solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to solvate and stabilize the Grignard reagent.[6]

Expert Insight: The primary challenge in any Grignard synthesis is the rigorous exclusion of moisture and protic solvents, as the reagent is a strong base and will be readily quenched by water, alcohols, or even acidic C-H bonds. All glassware must be flame-dried under vacuum or oven-dried, and anhydrous solvents are mandatory.

Caption: Grignard pathway workflow.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 4-ethoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether.

-

Reaction Initiation: To the reaction flask, add a solution of ethylmagnesium bromide (1.1 equivalents) in diethyl ether.

-

Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). Maintain a gentle reflux. The addition rate should be controlled to prevent an overly exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete consumption of the aldehyde.

-

Work-up (Quenching): Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway 2: Friedel-Crafts Acylation and Subsequent Reduction

This robust two-step pathway is often favored for its scalability and high yields.[1] It avoids the moisture-sensitive Grignard reagent, making it more forgiving in a large-scale production environment.

Step A: Friedel-Crafts Acylation to form 4'-Ethoxypropiophenone

This reaction is a classic electrophilic aromatic substitution where phenetole (ethoxybenzene) is acylated with an acylating agent like propionyl chloride or propionic anhydride.[9][10]

Mechanism & Rationale: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[9] It coordinates with the acylating agent to form a highly electrophilic acylium ion. The electron-rich phenetole ring then attacks this electrophile. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky incoming acyl group, the para-substituted product, 4'-ethoxypropiophenone, is overwhelmingly favored.

Expert Insight: The reaction is highly exothermic and must be cooled, typically in an ice bath, to prevent side reactions and solvent boiling.[11] Dichloromethane is a common solvent. Since the product ketone can form a complex with AlCl₃, a stoichiometric amount of the catalyst is necessary.[9]

Caption: Friedel-Crafts acylation to the ketone intermediate.

Step B: Reduction of 4'-Ethoxypropiophenone

The synthesized ketone is then reduced to the target secondary alcohol.

Mechanism & Rationale: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation.[1] It is a mild, selective reagent that reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic ring.[12] The reaction is typically performed in an alcoholic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Expert Insight: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is significantly safer, less expensive, and easier to handle, with a simpler work-up procedure.[12] This makes it the preferred choice for both lab-scale and industrial applications. Catalytic hydrogenation is another viable, "greener" alternative.[1]

Part A: 4'-Ethoxypropiophenone Synthesis

-

Setup: In a flask cooled to 0 °C, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Acylium Ion Formation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Acylation: Add phenetole (1 equivalent) dropwise, maintaining the temperature between 0-5 °C. The reaction mixture will typically darken.

-

Reaction: Stir at 0 °C for 1 hour, then at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Separate the organic layer, extract the aqueous phase with DCM, combine organic layers, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the crude ketone. Purify by recrystallization or vacuum distillation.

Part B: Reduction to this compound

-

Setup: Dissolve the purified 4'-ethoxypropiophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After addition, stir the mixture at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water or dilute HCl.

-

Extraction & Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the final alcohol product.

Comparative Analysis of Synthetic Pathways

| Feature | Grignard Pathway | Friedel-Crafts + Reduction Pathway |

| Steps | 1 | 2 |

| Atom Economy | Moderate (generates magnesium salts as waste)[1] | High (reduction step is very efficient)[1] |

| Yield | Good (typically 70-85%)[1] | Excellent (often >90% for both steps) |

| Scalability | Challenging due to moisture sensitivity and exotherms. | Excellent; less sensitive and more controllable. |

| Reagent Sensitivity | Highly sensitive to moisture and protic impurities. | Less sensitive; NaBH₄ is stable in alcoholic solvents. |

| Safety | Requires handling of pyrophoric Grignard reagents. | AlCl₃ is corrosive; NaBH₄ reacts with acid to produce H₂ gas. |

| Cost-Effectiveness | Can be more expensive due to need for anhydrous solvents and specific reagents. | Generally more cost-effective for large scale due to cheaper bulk reagents. |

Safety and Handling

-

This compound: Classified as an irritant.[5] Avoid direct contact with skin and eyes and use in a well-ventilated area.[5]

-

Grignard Reagents: Highly flammable and react violently with water. Must be handled under an inert atmosphere.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts vigorously with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

-

Solvents: Diethyl ether is extremely flammable with a low autoignition temperature. Dichloromethane is a suspected carcinogen. Always handle solvents in a well-ventilated fume hood.

Conclusion

Both the Grignard reaction and the two-step Friedel-Crafts acylation/reduction sequence are effective and reliable methods for the synthesis of this compound. The choice between them is a strategic one. For rapid, small-scale synthesis where a direct route is valued, the Grignard pathway is an excellent choice, provided stringent anhydrous conditions can be maintained. For larger-scale, industrial, or process chemistry applications, the two-step pathway offers superior scalability, safety, and robustness, making it the more pragmatic and often preferred method. A comprehensive understanding of the mechanisms and practical considerations detailed in this guide empowers the research scientist to make an informed decision tailored to their specific synthetic goals.

References

-

This compound - ChemBK. (n.d.). Retrieved February 2, 2026, from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved February 2, 2026, from [Link]

- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.

-

Grignard Addition reaction for ethyl-MgBr and benzaldyhyde with ether. (n.d.). Homework.Study.com. Retrieved February 2, 2026, from [Link]

-

Experimental Design for Optimization of 4-Nitrophenol Reduction. (2023, October 20). ResearchGate. Retrieved February 2, 2026, from [Link]

- Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. (n.d.). Google Patents.

-

1-(4-Ethoxyphenyl)propan-1-ol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

1-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

(1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022, September 4). NP-MRD. Retrieved February 2, 2026, from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 28). YouTube. Retrieved February 2, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Safety Data Sheet: 1-Propanol. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

-

SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 ETHOXY PROPANOL. (2022, July 14). Brenntag. Retrieved February 2, 2026, from [Link]

-

The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube. Retrieved February 2, 2026, from [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (n.d.). University of Liverpool. Retrieved February 2, 2026, from [Link]

-

Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen. (2016, November 28). University of Notre Dame. Retrieved February 2, 2026, from [Link]

-

Friedel-Crafts Acylation, Lab Guide. (2023, March 2). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

Technical Monograph: 1-(4-Ethoxyphenyl)-1-propanol

Executive Summary & Molecular Identity

1-(4-Ethoxyphenyl)-1-propanol is a secondary benzylic alcohol characterized by a propyl chain and a para-ethoxy substituted phenyl ring. It serves as a critical intermediate in the synthesis of agrochemicals, liquid crystal mesogens, and pharmaceutical agents, particularly as a chiral building block for adrenergic receptor modulators.

This guide provides a comprehensive technical analysis of its physicochemical properties, scalable synthesis protocols, and analytical characterization.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 1-(4-Ethoxyphenyl)propan-1-ol |

| Common Synonyms | |

| CAS Number | 1031927-88-4 |

| Molecular Formula | C |

| Molecular Weight | 180.24 g/mol |

| SMILES | CCC(C1=CC=C(OCC)C=C1)O |

| InChI Key | BJTFSJALTYYMKU-UHFFFAOYSA-N |

Physicochemical Profile[1][3]

| Property | Value | Source/Condition |

| Appearance | Colorless to pale yellow viscous liquid | Ambient |

| Boiling Point | 225–230 °C | @ 760 mmHg (Lit.) |

| Density | 1.015 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in H₂O | Lipophilic character |

| pKa | ~14.6 | Secondary Alcohol |

Synthetic Pathways & Process Logic

For research and industrial scalability, two primary routes exist: Grignard Addition and Ketone Reduction .

While the Grignard route (Reaction B) allows for convergent synthesis from aldehydes, the Ketone Reduction (Reaction A) is preferred for process chemistry due to higher atom economy, milder conditions, and the stability of the starting material (4'-ethoxypropiophenone).

Comparative Synthesis Workflow (DOT Visualization)

Figure 1: Comparative synthetic routes. Route A (Blue) is the preferred method for scalability and safety.

Detailed Experimental Protocol: Ketone Reduction

Objective: Synthesis of 1-(4-ethoxyphenyl)propan-1-ol via hydride reduction of 4'-ethoxypropiophenone. Scale: 10 mmol (Laboratory Scale).

Materials & Reagents

-

Precursor: 4'-Ethoxypropiophenone (1.78 g, 10 mmol).

-

Reductant: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 eq).

-

Solvent: Methanol (anhydrous preferred, 30 mL).

-

Quench: 1N HCl.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g of 4'-ethoxypropiophenone in 25 mL of Methanol. Cool the solution to 0°C using an ice bath.

-

Scientific Rationale: Cooling mitigates the exothermic nature of the hydride addition and prevents solvent boil-off or side reactions.

-

-

Addition: Slowly add NaBH₄ (0.57 g) portion-wise over 15 minutes.

-

Caution: Evolution of hydrogen gas (H₂) will occur. Ensure distinct ventilation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting ketone spot (

) should disappear, replaced by the more polar alcohol spot (

-

-

Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~3–4 to destroy excess hydride and protonate the alkoxide.

-

Workup: Evaporate bulk methanol under reduced pressure (Rotovap). Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (

mL). -

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Mechanistic Insight (DOT Visualization)

The reaction proceeds via a nucleophilic attack of the borohydride anion on the carbonyl carbon.

Figure 2: Mechanistic pathway of the NaBH4 reduction.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Predicted data based on structural moieties (CDCl₃, 400 MHz):

- 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkyl chain.

- 6.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ethoxy group (shielded by electron donation).

- 4.55 (t, J=6.5 Hz, 1H): Benzylic proton (CH-OH).

- 4.02 (q, J=7.0 Hz, 2H): Methylene of the ethoxy group (-O-CH₂ -CH₃).

- 1.65–1.85 (m, 2H): Methylene of the propyl chain (-CH(OH)-CH₂ -CH₃).

- 1.40 (t, J=7.0 Hz, 3H): Methyl of the ethoxy group.

- 0.90 (t, J=7.4 Hz, 3H): Terminal methyl of the propyl chain.

Mass Spectrometry (GC-MS)

-

Base Peak: Likely m/z 151 (Loss of ethyl group from propyl chain,

-cleavage) or m/z 135 (Loss of ethoxy). -

Dehydration Peak: m/z 162 (Loss of H₂O).

Applications & Stereochemistry

Pharmaceutical Utility

This molecule serves as a "linker" scaffold. The 4-ethoxy group mimics the tyrosine side chain, making it relevant in:

-

Estrogen Receptor Modulators (SERMs): Used as a core fragment.

-

Agrochemicals: Precursor to pyrethroid synergists.

Stereochemical Considerations

The reduction protocol described above yields a racemic mixture (±) .

-

Enantioselective Synthesis: For drug development requiring high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN catalysts is recommended over NaBH₄.

-

Kinetic Resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) can be used to resolve the racemate.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the ketone.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved February 11, 2026, from [Link]

-

MDPI. (2025). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone. (Analogous reduction protocols). Retrieved February 11, 2026, from [Link]

Sources

Technical Guide: Spectral Characterization & Synthesis of 1-(4-Ethoxyphenyl)-1-propanol

Executive Summary

1-(4-Ethoxyphenyl)-1-propanol (CAS: 1031927-88-4) represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold in the development of neuroprotective agents and fragrance compounds. Its dual functionality—combining a para-substituted ether with a benzylic secondary alcohol—makes it an ideal model for studying structure-activity relationships (SAR) involving hydrogen bond donors and lipophilic ether linkages.

This guide moves beyond simple data listing. It provides a validated workflow for synthesizing this compound from its ketone precursor and rigorously verifying its identity using spectral fingerprints. The focus is on causality : understanding why the spectra appear as they do and how to use this data to troubleshoot synthesis.

Structural & Theoretical Framework

Before interpreting data, we must define the magnetic and electronic environment of the molecule.

-

Chemical Formula:

[1][2][3] -

Key Structural Features:

-

Chiral Center: The C1 carbon (benzylic) is chiral, creating potential enantiomers. Standard reduction yields a racemate.

-

Electronic Push-Pull: The ethoxy group at the para position is an electron-donating group (EDG) by resonance, significantly shielding the aromatic protons ortho to it and stabilizing the benzylic carbocation during Mass Spectrometry fragmentation.

-

Synthesis Protocol: Reductive Pathway

To ensure the spectral data discussed later is relevant, we must establish the provenance of the sample. The most robust route is the reduction of 4'-ethoxypropiophenone.

Reaction Logic

We utilize Sodium Borohydride (

Step-by-Step Methodology

-

Setup: Charge a 250 mL round-bottom flask with 4'-ethoxypropiophenone (10 mmol, 1.78 g) and Methanol (30 mL).

-

Note: Methanol is chosen for its solvation properties and ability to protonate the intermediate alkoxide.

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Why? Exotherm control. While

is mild, the initial hydride transfer is exothermic. Lower temperature prevents solvent boil-off and minimizes side reactions (e.g., elimination to the alkene).

-

-

Addition: Add

(15 mmol, 0.57 g) portion-wise over 10 minutes.-

Observation: Gas evolution (

) will occur. Ensure venting.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour.

-

Validation: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The starting ketone spot (

) should disappear, replaced by a lower

-

-

Quench: Add 10 mL of 1M HCl dropwise.

-

Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (

mL). Dry over

Workflow Visualization

Caption: Chemoselective reduction pathway converting the ketone precursor to the target benzylic alcohol.

Spectroscopic Characterization (The Core)

This section details the specific spectral fingerprints used to validate the structure.

A. Nuclear Magnetic Resonance ( NMR)

Solvent:

The NMR spectrum is defined by the asymmetry of the molecule and the shielding effects of the oxygen atoms.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.25 | Doublet ( | 2H | Ar-H (meta to OEt) | Deshielded by aromatic ring current; closer to the electron-withdrawing benzylic carbon. |

| 6.86 | Doublet ( | 2H | Ar-H (ortho to OEt) | Shielded by the resonance donation of the ethoxy oxygen lone pairs. |

| 4.52 | Triplet ( | 1H | CH -OH (Benzylic) | The diagnostic signal. Shifted downfield by the OH group and the aromatic ring. |

| 4.02 | Quartet ( | 2H | Typical chemical shift for methylene protons next to an ether oxygen. | |

| 1.85 | Broad Singlet | 1H | Exchangeable proton. Shift varies with concentration and temperature. | |

| 1.65 - 1.80 | Multiplet | 2H | Diastereotopic protons (due to chiral center at C1), appearing as a complex multiplet. | |

| 1.40 | Triplet ( | 3H | Methyl group of the ethoxy chain. | |

| 0.90 | Triplet ( | 3H | Terminal methyl group of the propyl chain. |

Expert Insight: The coupling constant of the aromatic protons (

B. Mass Spectrometry (MS-EI)

Ionization Mode: Electron Impact (70 eV)

Mass spectrometry for this alcohol is dominated by alpha-cleavage and dehydration . The stability of the benzylic carbocation drives the fragmentation pattern.

-

Molecular Ion (

): -

Base Peak:

151.-

Origin:

-cleavage.[8] The bond between C1 and C2 breaks, ejecting the ethyl radical ( -

Result: A resonance-stabilized oxonium ion:

.

-

-

Dehydration Peak:

162 (-

Origin: Loss of water to form the alkene (elimination).

-

Fragmentation Pathway Diagram

Caption: MS fragmentation logic showing the dominance of alpha-cleavage due to benzylic resonance stabilization.

C. Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) on NaCl plates or ATR.

| Wavenumber ( | Functional Group | Description |

| 3350 - 3450 | O-H Stretch | Broad, strong band indicating hydrogen bonded alcohol. |

| 2850 - 2980 | C-H Stretch | Mixed aromatic and aliphatic ( |

| 1610, 1510 | C=C Aromatic | Ring breathing modes, characteristic of the benzene ring. |

| 1245 | C-O-C (Aryl Ether) | Strong asymmetric stretch of the ethoxy ether linkage. |

| 1050 | C-O (Alcohol) | Stretching vibration of the secondary alcohol C-O bond. |

Quality Control & Impurity Profiling

In a drug development context, purity is paramount.

-

Starting Material Carryover: Check for the disappearance of the Ketone Carbonyl stretch at

in IR. Its presence indicates incomplete reduction. -

Elimination Byproduct: If the reaction was heated too aggressively or the acidic quench was too harsh, you may form 1-(4-ethoxyphenyl)-1-propene .

-

Detection: Look for olefinic protons in NMR at

ppm and the loss of the O-H stretch in IR.

-

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for phenylpropanol analogs). Available at: [Link]

Sources

- 1. This compound CAS#: 1031927-88-4 [m.chemicalbook.com]

- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 6. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Reduction of 4'-Ethoxypropiophenone to 1-(4-Ethoxyphenyl)-1-propanol

Executive Summary & Strategic Significance

The reduction of 4'-ethoxypropiophenone (CAS: 35031-72-2) to 1-(4-ethoxyphenyl)-1-propanol (CAS: 1031927-88-4) is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystal mesogens. This secondary alcohol serves as a versatile chiral building block; the presence of the 4-ethoxy group allows for subsequent para-directed electrophilic substitutions or ether cleavage, while the propyl chain provides lipophilicity often required in CNS-active drugs (e.g., SSRI analogs) and agrochemicals (e.g., pyrethroids).

This guide presents two distinct methodologies:

-

Standard Chemoselective Reduction: A robust, cost-effective protocol using Sodium Borohydride (NaBH

) for racemic synthesis. -

Enantioselective Reduction: A precision protocol using the Corey-Bakshi-Shibata (CBS) catalyst for accessing high enantiomeric excess (ee), critical for drug development.

Mechanistic Analysis

The transformation proceeds via a nucleophilic addition of a hydride ion (

Reaction Mechanism (NaBH Route)

In protic solvents (MeOH or EtOH), the borohydride anion transfers a hydride to the electropositive carbonyl carbon. The ethoxy group at the para position is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted propiophenone, necessitating optimized stoichiometry and temperature control.

Figure 1: Mechanistic pathway for the borohydride reduction of aryl ketones.

Methodology 1: Standard Chemoselective Reduction

Objective: High-yield synthesis of racemic alcohol. Scale: Laboratory (10 g scale).

Materials

-

Substrate: 4'-Ethoxypropiophenone (10.0 g, 56.1 mmol)

-

Reagent: Sodium Borohydride (NaBH

) (1.1 equiv, 2.33 g, 61.7 mmol) -

Solvent: Methanol (anhydrous, 100 mL)

-

Quench: 1N HCl, Saturated NaHCO

Protocol

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 4'-ethoxypropiophenone and a magnetic stir bar.

-

Solvation: Add Methanol (100 mL) and cool the solution to 0°C using an ice bath.

-

Expert Insight: While Ethanol can be used, Methanol is preferred due to faster reaction kinetics and easier removal during workup. Cooling is mandatory to suppress side reactions (e.g., borate ester disproportionation).

-

-

Addition: Add NaBH

portion-wise over 15 minutes.-

Caution: Rapid addition generates vigorous

gas evolution. Maintain internal temperature < 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and the alcohol (

-

-

Quench: Cool back to 0°C. Slowly add 1N HCl (20 mL) dropwise until pH

5-6 to destroy excess hydride. -

Workup: Rotate evaporate the Methanol. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Expected Yield & Purity

-

Yield: >90% (Theoretical: 10.1 g)

-

Appearance: Colorless to pale yellow viscous oil.

Methodology 2: Enantioselective Reduction (CBS Catalyst)

Objective: Synthesis of (R)- or (S)-1-(4-ethoxyphenyl)-1-propanol with >90% ee. Context: Crucial for pharmaceutical applications where chirality dictates pharmacodynamics.

Materials

-

Catalyst: (R)-Me-CBS (Corey-Bakshi-Shibata) oxazaborolidine (10 mol%)

-

Reductant: Borane-THF complex (

) (0.6 equiv) -

Solvent: Anhydrous THF

Protocol Workflow

Figure 2: Workflow for asymmetric CBS reduction.

Critical Expert Insights

-

Moisture Control: The CBS catalyst is extremely water-sensitive. All reagents must be dried.

-

Temperature: The reaction must be maintained between -20°C and 0°C. Lower temperatures generally improve enantioselectivity (ee) but reduce rate.

-

Order of Addition: The ketone must be added slowly to the Catalyst/Borane mixture. This ensures the ketone reacts via the chiral catalyst complex rather than uncatalyzed background reduction by free

.

Analytical Characterization

To validate the identity of this compound, compare experimental data against these reference parameters.

NMR Spectroscopy (Predicted)

Based on structural analogs (e.g., 1-(4-methoxyphenyl)-1-propanol), the ethoxy substitution introduces a characteristic quartet and triplet.[1]

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H | 7.25 - 7.30 | Doublet (2H) | Aromatic (meta to OEt) |

| 1H | 6.85 - 6.90 | Doublet (2H) | Aromatic (ortho to OEt) |

| 1H | 4.50 - 4.55 | Triplet (1H) | Chiral center (-CH OH-) |

| 1H | 4.02 | Quartet (2H) | Ethoxy (-OCH 2CH3) |

| 1H | 1.65 - 1.85 | Multiplet (2H) | Propyl methylene (-CH2-) |

| 1H | 1.40 | Triplet (3H) | Ethoxy methyl (-OCH2CH 3) |

| 1H | 0.90 | Triplet (3H) | Propyl terminal methyl (-CH3) |

Mass Spectrometry (GC-MS)[2][3]

-

Molecular Ion (

): 180.24 m/z[2] -

Base Peak: Often m/z 151 (Loss of ethyl group from propyl chain,

-cleavage).

Safety & Regulatory

-

Sodium Borohydride: Water-reactive. Toxic if swallowed.[3] In case of fire, do NOT use water; use dry chemical or sand.

-

4'-Ethoxypropiophenone: Irritant to eyes and skin. Avoid inhalation.

-

Regulatory: This compound is generally considered a research chemical or intermediate. It is not currently listed as a controlled substance, but its structural similarity to certain precursors warrants strict inventory control in a drug development setting.

References

-

PubChem. 1-(4-Ethoxyphenyl)propan-1-ol (Compound Summary). National Library of Medicine.[4] [Link][4][5]

- Google Patents.Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). (Describes analogous borohydride reduction protocols for ethoxy-phenyl ketones).

-

Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6] Journal of the American Chemical Society, 1987.[6] (Foundational text for Methodology 2). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Ethoxyphenyl)propan-1-ol;CAS No.:1031927-88-4 [chemshuttle.com]

- 6. york.ac.uk [york.ac.uk]

Methodological & Application

Application Note: Quantitative Analysis of 1-(4-ETHOXYPHENYL)-1-PROPANOL

For: Researchers, scientists, and drug development professionals.

Introduction

1-(4-ETHOXYPHENYL)-1-PROPANOL is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its dual functionality, stemming from a secondary alcohol group and an ethoxy-substituted phenyl ring, makes it a versatile precursor for more complex molecules.[1] Accurate and precise quantification of this analyte is critical for ensuring the quality, efficacy, and safety of final products. This application note provides a comprehensive guide to the analytical methodologies for the quantification of this compound, offering detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are presented with a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Analyte Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[3] |

| Molecular Weight | 180.24 g/mol | PubChem[3] |

| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | PubChem[3] |

| CAS Number | 1031927-88-4 | Benchchem[1] |

| Predicted XLogP3-AA | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The presence of a chromophoric phenyl ring suggests that UV detection in HPLC is a viable quantification strategy. The compound's volatility and thermal stability also make it amenable to GC analysis.

Method Selection: A Comparative Overview

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

-

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent choice for trace analysis and for complex matrices where unequivocal identification is required.[5]

Sources

GC-MS analysis of 1-(4-ETHOXYPHENYL)-1-PROPANOL

Application Note: High-Fidelity GC-MS Profiling of 1-(4-Ethoxyphenyl)-1-propanol Derivatization Strategies, Thermal Stabilization, and Fragmentation Dynamics

Executive Summary

Analyte: this compound (CAS: 1031927-88-4)

Molecular Formula:

This technical guide addresses the primary analytical challenge associated with this compound: thermal instability . As a secondary benzylic alcohol, this compound is prone to dehydration within hot GC injection ports, leading to the artifactual formation of 1-(4-ethoxyphenyl)-1-propene.[1] This guide provides a dual-method approach:

-

Gold Standard: Silylation (TMS derivatization) for quantitative accuracy.

-

Rapid Screen: Optimized direct injection parameters for qualitative assessment.

Chemical Context & Stability Challenges

The analyte features a secondary hydroxyl group at the benzylic position. In the presence of active sites (silanols) in the GC liner or column, or at temperatures exceeding 250°C, the molecule undergoes elimination of water (

-

Thermal Artifact: 1-(4-Ethoxyphenyl)-1-propene (MW 162)[1]

Critical Directive: If a peak at m/z 162 is observed in the absence of derivatization, it must be determined whether it is a genuine impurity or an injection-port artifact.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for sample preparation, highlighting the critical derivatization step to prevent thermal degradation.

Figure 1: Analytical workflow illustrating the critical divergence between direct screening and the recommended derivatization pathway.

Method A: Silylation Protocol (Gold Standard)

Derivatization replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, improves volatility, and prevents thermal dehydration.[1]

Reagents:

-

Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Protocol:

-

Aliquot: Transfer 100 µL of sample extract (approx. 1 mg/mL) into a 2 mL autosampler vial.

-

Dry: Evaporate solvent under a gentle stream of nitrogen if the solvent is protic (e.g., methanol/ethanol must be removed). Redissolve in 100 µL anhydrous pyridine.

-

React: Add 50 µL of BSTFA + 1% TMCS.

-

Incubate: Cap the vial and heat at 60°C for 30 minutes .

-

Note: Benzylic alcohols are sterically accessible; 30 minutes ensures complete conversion.

-

-

Cool & Dilute: Allow to cool to room temperature. Dilute with 200 µL Ethyl Acetate if necessary to reach detector linear range.

-

Inject: Inject 1 µL in Split mode (10:1).

Instrumental Parameters (GC-MS)

These parameters are optimized for the Agilent 7890/5977 or Shimadzu GCMS-QP2020 platforms but are universally applicable.

Gas Chromatograph (GC)

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" (UI) phase is critical to minimize silanol activity that causes peak tailing.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Inlet Temp | 250°C | Sufficient for volatilization; keep <260°C to minimize thermal stress. |

| Injection Mode | Split (10:1) or Splitless (with purge) | Use Split for purity assays; Splitless for trace impurity analysis. |

| Liner | Ultra-Inert Splitless with Wool | Wool promotes vaporization but must be deactivated to prevent dehydration. |

| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) | Slow ramp not required; compound elutes mid-chromatogram (~140-160°C). |

Mass Spectrometer (MS)

| Parameter | Setting | Rationale |

| Source Temp | 230°C | Standard EI source temperature.[1] |

| Quad Temp | 150°C | |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Scan Range | m/z 40 – 450 | Covers molecular ion and key fragments. |

| Solvent Delay | 3.5 min | Protects filament from solvent/reagent surge. |

Data Analysis & Fragmentation Logic

Pathway A: Native Compound (Direct Injection)

If injected directly, the mass spectrum is dominated by alpha-cleavage and dehydration.[1]

-

Molecular Ion (

): m/z 180 (Often weak). -

Base Peak (Alpha-Cleavage): m/z 151.[1]

-

Dehydration Peak: m/z 162.

-

Tropylium Ion Analog: m/z 135/137 (Ethoxy-benzyl cation).[1]

Pathway B: TMS Derivative (Recommended)

The silylated compound (

-

Molecular Ion (

): m/z 252 (Distinct, stable).[1] -

Base Peak (Alpha-Cleavage): m/z 223.[1]

-

TMS Fragments: m/z 73 (

) and m/z 75.

Fragmentation Pathway Diagram

Figure 2: Mass spectral fragmentation pathways.[1][5][7] Note that m/z 223 is the target ion for the derivative, while m/z 162 indicates thermal degradation of the native compound.

Quality Control & System Suitability

To ensure data integrity, the following criteria must be met:

-

Inertness Check: Inject a standard of the native alcohol (underivatized). Calculate the ratio of the alkene peak (m/z 162) to the parent alcohol peak.

-

Pass: Alkene < 2% area.

-

Fail: Alkene > 2%.[8] Action: Replace inlet liner and trim column.

-

-

Derivatization Efficiency: Monitor the presence of native alcohol in the derivatized sample.

-

Pass: Native alcohol (m/z 151/180) is undetectable.

-

-

Carryover: Inject a solvent blank after the highest standard. Target analyte < 0.1% of LOQ.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link][1]

-

NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry (GC-MS) of Alcohols. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 11, 2026, from [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. youtube.com [youtube.com]